molecular formula C12H19NO6 B12855333 Rel-(2R,3R)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-3,4-dicarboxylic acid

Rel-(2R,3R)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-3,4-dicarboxylic acid

Cat. No.: B12855333
M. Wt: 273.28 g/mol
InChI Key: BZPYWCOIPDEMJS-QUFPSDLASA-N
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Description

Rel-(2R,3R)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-3,4-dicarboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic chemistry due to its unique structure and reactivity, particularly in the synthesis of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale flow microreactor systems to ensure consistency and efficiency. The use of these systems allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Rel-(2R,3R)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-3,4-dicarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Rel-(2R,3R)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-3,4-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of Rel-(2R,3R)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-3,4-dicarboxylic acid involves its interaction with specific molecular targets. The Boc group can be selectively removed under acidic conditions, revealing reactive sites that can participate in further chemical transformations. This selective deprotection is crucial in multi-step synthesis processes, allowing for the sequential construction of complex molecules .

Comparison with Similar Compounds

Rel-(2R,3R)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-3,4-dicarboxylic acid can be compared to other Boc-protected amino acids and derivatives. Similar compounds include:

    N-Boc-L-proline: Another Boc-protected amino acid used in peptide synthesis.

    N-Boc-L-lysine: Used in the synthesis of peptides and proteins.

    N-Boc-L-phenylalanine: Commonly used in the synthesis of pharmaceuticals.

The uniqueness of this compound lies in its specific structure, which offers distinct reactivity patterns and applications in various fields of research .

Properties

Molecular Formula

C12H19NO6

Molecular Weight

273.28 g/mol

IUPAC Name

(2R,3R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3,4-dicarboxylic acid

InChI

InChI=1S/C12H19NO6/c1-6-8(10(16)17)7(9(14)15)5-13(6)11(18)19-12(2,3)4/h6-8H,5H2,1-4H3,(H,14,15)(H,16,17)/t6-,7?,8+/m1/s1

InChI Key

BZPYWCOIPDEMJS-QUFPSDLASA-N

Isomeric SMILES

C[C@@H]1[C@@H](C(CN1C(=O)OC(C)(C)C)C(=O)O)C(=O)O

Canonical SMILES

CC1C(C(CN1C(=O)OC(C)(C)C)C(=O)O)C(=O)O

Origin of Product

United States

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